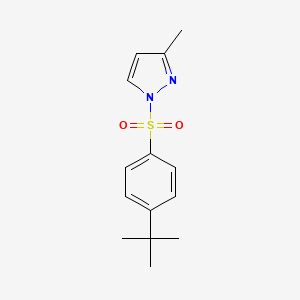
1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole” is a type of sulfonamide, which is a functional group characterized by a sulfur atom bonded to two oxygen atoms and one nitrogen atom . Sulfonamides are common in pharmaceuticals and have played a defining role in the history of drug development .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrazole ring (a five-membered ring with two nitrogen atoms) substituted with a methyl group at the 3-position and a sulfonamide group at the 1-position. The sulfonamide group would be further substituted with a 4-(tert-butyl)phenyl group .Chemical Reactions Analysis
Sulfonamides, including “1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole”, can undergo a variety of chemical reactions. One common type of reaction is electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole” would depend on its exact molecular structure. Sulfonamides generally have high stability, favorable physicochemical properties, and a three-dimensional shape .Applications De Recherche Scientifique
Anticancer Research
This compound has shown potential in anticancer research , particularly in the design and synthesis of novel anti-cancer agents. By introducing sulfonyl groups, researchers have been able to enhance the antiproliferative activity against various cancer cell lines, such as Hela, A549, HepG2, and MCF-7 .
Biological Studies
In biology, the sulfonyl group within this compound is utilized for the synthesis of N-heterocycles, which are crucial in the development of bioactive molecules. These structures are significant in the study of biological processes and could lead to the discovery of new drugs .
Chemical Synthesis
Chemically, “1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole” is involved in sulfonylation reactions. These reactions are essential for creating a variety of sulfonate esters, which are valuable intermediates in organic synthesis and can lead to the development of diverse chemical entities .
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives are explored for their potential as building blocks in drug design. They can be used to create phenylalanine derivatives, which are amino acids that play a role in the synthesis of peptides and proteins with therapeutic properties .
Pharmacology
Pharmacologically, the compound is part of the synthesis process for creating molecules that can act as selective androgen receptor modulators (SARMs). These are promising for the treatment of diseases like muscle wasting and osteoporosis .
Materials Science
In materials science, the compound’s derivatives are used in the synthesis of polymers and other materials that require specific molecular architectures for electronic or photonic properties .
Safety and Hazards
Orientations Futures
The future directions for research on “1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole” would likely depend on its biological activity and potential applications. Given the importance of sulfonamides in pharmaceuticals, it could be interesting to explore its potential as a therapeutic agent .
Mécanisme D'action
Target of Action
A related compound, tert-butyl 4-({[4-(but-2-yn-1-ylamino)phenyl]sulfonyl}methyl)-4-[(hydroxyamino)carbonyl]piperidine-1-carboxylate, is known to target collagenase 3 . Collagenase 3 plays a crucial role in the breakdown of collagen in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as disease processes, such as arthritis and cancer .
Mode of Action
It’s worth noting that benzylic compounds, which this compound is a part of, typically react via an sn1 or sn2 pathway, depending on the classification of the alkyl halide portion of the molecule and the solvent used .
Biochemical Pathways
They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
The pka value of a compound can provide insights into its absorption and distribution characteristics . The pKa value describes the point where the acid is 50% dissociated (i.e., deprotonated). The stronger the acid, the smaller the pKa value, and strong acids have weak conjugate bases .
Result of Action
It’s worth noting that the removal of a benzylic hydrogen results in a smaller energy gain (and thus requires less energy) than removing a ring hydrogen, since the latter destroys the aromaticity of the ring .
Action Environment
The reaction of benzylic compounds can be influenced by the solvent used .
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-11-9-10-16(15-11)19(17,18)13-7-5-12(6-8-13)14(2,3)4/h5-10H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMXXUSAMCNMJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2364229.png)
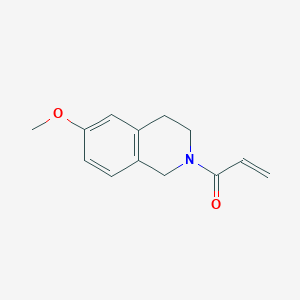

![2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2364234.png)
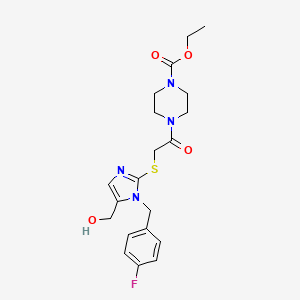
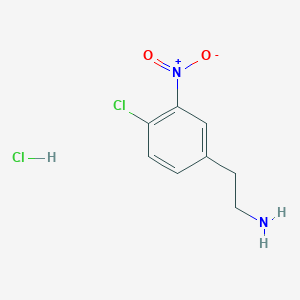
![Bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2364239.png)

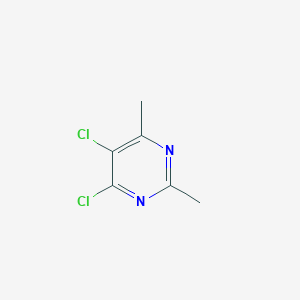
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2364245.png)
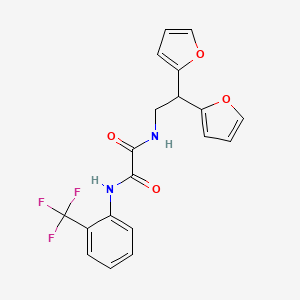
![2-Amino-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2364249.png)
![N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2364250.png)
![(1-(4-chlorophenyl)cyclopentyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2364251.png)